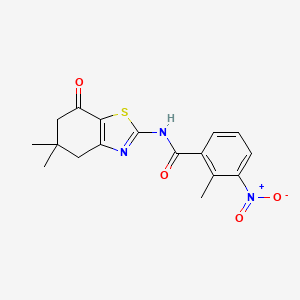![molecular formula C16H21NO5 B11619813 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B11619813.png)
5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C16H21NO5. This compound features a butoxycarbonyl-protected amino group attached to a phenyl ring, which is further connected to a pentanoic acid backbone. The presence of both amino and carboxylic acid functional groups makes it a versatile intermediate in organic synthesis, particularly in the field of peptide chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using a butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino compound is then reacted with 5-oxopentanoic acid. This step often involves coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid moiety, potentially converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohol derivatives of the pentanoic acid moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthetic pathways.
Biology
The compound can be used in the study of enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug design and development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions and ensuring selective bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminopentanoic acid: A simpler analog without the phenyl and Boc groups.
N-Boc-5-aminopentanoic acid: Similar in structure but lacks the phenyl ring.
5-Amino-4-oxopentanoic acid: Another analog with a different substitution pattern.
Uniqueness
5-{[4-(Butoxycarbonyl)phenyl]amino}-5-oxopentanoic acid is unique due to the presence of both the Boc-protected amino group and the phenyl ring. This combination provides enhanced stability and reactivity, making it particularly useful in complex organic syntheses and industrial applications.
By understanding the properties, preparation methods, and applications of this compound, researchers and chemists can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
5-(4-butoxycarbonylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C16H21NO5/c1-2-3-11-22-16(21)12-7-9-13(10-8-12)17-14(18)5-4-6-15(19)20/h7-10H,2-6,11H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
UQIPPNACEUKWAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619734.png)
![2-{3-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11619736.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619738.png)
![9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619740.png)
![(3E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11619747.png)
![2-(4-chlorophenyl)-3-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11619754.png)


![5-chloro-N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11619776.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619779.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11619787.png)
![6-imino-N,13-dimethyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619797.png)

![(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11619804.png)
